ent-Benazepril

説明

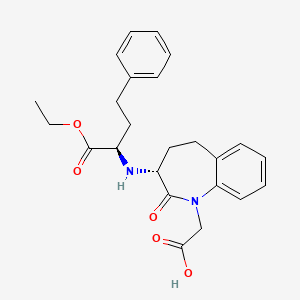

Structure

3D Structure

特性

IUPAC Name |

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-WOJBJXKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98626-50-7, 131064-75-0 |

Source

|

| Record name | Benazepril, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-42456A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENAZEPRIL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47FSF9B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENAZEPRIL, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV52P36A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereoselective Synthesis of ent-Benazepril: A Technical Guide for Drug Development Professionals

Abstract

Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and congestive heart failure.[1][2] As a prodrug, its therapeutic efficacy is realized upon in vivo hydrolysis to the active metabolite, benazeprilat.[2] The molecular architecture of benazepril features two chiral centers, giving rise to four possible stereoisomers. However, the pharmacological activity is almost exclusively associated with the (S,S)-enantiomer, known as ent-benazepril. This guide provides an in-depth technical exploration of the stereoselective synthesis of ent-benazepril, tailored for researchers, scientists, and professionals in drug development. We will dissect the critical influence of stereochemistry on its biological function and present a detailed overview of key synthetic strategies, emphasizing the chemical reasoning behind methodological choices. This document aims to serve as a comprehensive resource, blending established synthetic protocols with insights into the practical challenges and innovative solutions in the manufacturing of this vital therapeutic agent.

The Imperative of Stereochemistry in Benazepril's Mechanism of Action

Benazepril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

The interaction between benazeprilat and the active site of ACE is highly dependent on the three-dimensional arrangement of the molecule. The (S,S)-configuration of benazeprilat allows for optimal binding to the enzyme, leading to potent inhibition. The other stereoisomers—(R,R), (R,S), and (S,R)—exhibit significantly lower or negligible activity. This disparity underscores the critical importance of stereocontrol in the synthesis of benazepril to ensure a final product that is not only pure but also pharmacologically effective. The inactive isomers are considered process-related impurities.

Strategic Approaches to the Asymmetric Synthesis of ent-Benazepril

The synthesis of ent-benazepril hinges on the stereoselective formation of two key chiral centers. Historically, early syntheses often relied on the separation of diastereomeric mixtures, a process that is inherently inefficient due to the loss of at least 50% of the material.[3] Modern synthetic chemistry has largely overcome this limitation through the development of elegant asymmetric strategies. This guide will focus on two prominent and illustrative methods: the asymmetric aza-Michael addition and dynamic kinetic resolution.

Asymmetric Aza-Michael Addition: A Convergent and Stereocontrolled Route

A highly effective and convergent approach to ent-benazepril involves the asymmetric aza-Michael addition of a chiral amine to an α,β-unsaturated carbonyl compound.[3] This strategy establishes one of the chiral centers with a high degree of stereocontrol, influenced by the existing chirality of the amine.

A representative synthetic pathway is depicted below:

Figure 1: Asymmetric synthesis of ent-benazepril via an aza-Michael reaction.

Causality Behind Experimental Choices:

-

Choice of Chiral Nucleophile: The use of L-homophenylalanine ethyl ester (LHPE), which possesses the desired (S)-stereochemistry, is a cornerstone of this strategy.[3] This readily available chiral building block directs the stereochemical outcome of the aza-Michael addition.

-

Controlling Diastereoselectivity: The 1,4-addition of LHPE to the α,β-unsaturated ester can, in principle, lead to two diastereomers. However, the reaction conditions, particularly the choice of solvent, can be optimized to favor the formation of the desired (S,S)-diastereomer.[3] This is a kinetic resolution where the transition state leading to the (S,S)-product is energetically more favorable.

-

Convergent Strategy: This pathway is considered convergent as the two major fragments of the molecule are synthesized separately and then combined, which is generally more efficient than a linear synthesis.[3]

Experimental Protocol: Formal Synthesis of the (S,S)-Caprolactam Intermediate

The following protocol is a representative example of the key steps in the asymmetric aza-Michael approach, leading to a known key intermediate of benazepril.[3]

Step 1: Synthesis of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester

-

An aqueous solution of 40% glyoxylic acid (72 g) is concentrated to two-thirds of its volume under reduced pressure.

-

Concentrated sulfuric acid (0.8 g), methanol (120 mL), and toluene (90 mL) are added.

-

The mixture is refluxed for 5 hours.

-

The methanol is distilled off, and o-nitroacetophenone (22.3 g, 135 mmol) in toluene (90 mL) is added.

-

The reaction mixture is heated to 110-130 °C for 36 hours to remove water by azeotropic distillation.

-

After cooling, the toluene phase is collected and washed with saturated sodium bicarbonate (2 x 20 mL) and water (2 x 20 mL) to yield the crude product.

Step 2: Asymmetric Aza-Michael Addition

Details of this specific reaction's conditions to achieve high diastereoselectivity are often proprietary and require optimization. The general principle involves reacting L-homophenylalanine ethyl ester with the product from Step 1.

Step 3: Reductive Cyclization to (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester

-

The crude product from the aza-Michael addition is dissolved in a suitable solvent such as THF.

-

A palladium on carbon (Pd/C) catalyst is added in a pressure vessel.

-

The mixture is hydrogenated at elevated temperature and pressure (e.g., 40 °C, 150 psi H₂) for approximately 24 hours. This reduces the nitro group to an amine.

-

A controlled amount of hydrochloric acid is added, and hydrogenation is continued for another 16 hours to facilitate the intramolecular cyclization to the caprolactam ring.

-

The reaction mixture is filtered, and the filtrate is basified with saturated aqueous sodium bicarbonate.

-

The product is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are dried over magnesium sulfate, and the solvent is removed.

-

The crude product is purified by flash column chromatography to yield the desired (S,S)-diastereomer.[3]

From this key intermediate, the synthesis of ent-benazepril is completed by N-alkylation with an appropriate acetic acid ester derivative, followed by hydrolysis of the ester and formation of the hydrochloride salt.[4]

Dynamic Kinetic Resolution: Maximizing Yield from a Racemic Intermediate

An alternative and industrially relevant strategy employs a dynamic kinetic resolution (DKR).[4] This powerful technique allows for the conversion of a racemic starting material into a single enantiomer of the product in a theoretical yield of up to 100%. This is achieved by continuously racemizing the unwanted enantiomer of the starting material under the reaction conditions, allowing it to be converted to the desired product.

A plausible DKR-based approach for ent-benazepril synthesis is outlined below:

Figure 2: Synthesis of ent-benazepril via dynamic kinetic resolution.

Causality Behind Experimental Choices:

-

Racemization Conditions: The key to a successful DKR is finding conditions under which the chiral center of the racemic starting material (in this case, the bromo-benzazepinone) epimerizes rapidly. This allows the less reactive enantiomer to be converted into the more reactive one, which is then consumed in the reaction with the chiral nucleophile.

-

Solvent and Base Selection: The choice of solvent and base is critical for controlling the rates of both the desired reaction and the racemization.[4] Alcoholic solvents like isopropanol are often employed.[4]

-

Atom Economy: DKR is an excellent example of an atom-economical process, as it avoids the discarding of an unwanted enantiomer, a common issue in classical resolutions.

Experimental Protocol: Key Steps in a DKR Approach

The following steps are based on a patented method for benazepril synthesis utilizing DKR.[4]

-

Reaction of rac-3-bromo-2,3,4,5-tetrahydro-1H-[3]-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine: The racemic bromo-intermediate is reacted with (S)-homophenylalanine in a suitable solvent such as isopropanol, under basic conditions, and at an elevated temperature (e.g., 25-100 °C).[4] The reaction conditions are optimized to facilitate the racemization of the bromo-intermediate while promoting the stereoselective reaction to form the (S,S)-coupled product.

-

Esterification: The resulting carboxylic acid intermediate is then esterified with ethanol to form the ethyl ester of benazepril.[4]

-

Salt Formation: The benazepril free base is dissolved in a suitable solvent like isopropyl acetate, and hydrogen chloride gas is introduced to precipitate the hydrochloride salt.[4]

-

Purification: The crude ent-benazepril hydrochloride is then purified by washing with a solvent such as acetone to achieve high diastereomeric purity.[4]

Characterization and Quality Control

The confirmation of the correct stereochemistry and the assessment of purity are paramount in the production of ent-benazepril. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

While a complete, publicly available, assigned high-resolution NMR dataset for ent-benazepril is not readily found, the following table summarizes typical spectroscopic data used for its characterization.

| Technique | Key Observations |

| ¹H NMR | Complex spectrum with multiple signals in the aromatic and aliphatic regions. The chemical shifts and coupling constants of the protons at the stereogenic centers are particularly important for confirming the relative stereochemistry. |

| ¹³C NMR | Shows the expected number of carbon signals, including those for the carbonyl groups of the ester and the lactam, as well as the aromatic and aliphatic carbons. |

| Mass Spectrometry (MS) | In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is typically observed at m/z 425.5.[5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands include those for N-H and O-H stretching (broad), C-H stretching, and strong absorptions for the ester and lactam carbonyl groups (around 1739 cm⁻¹ and 1674 cm⁻¹, respectively). |

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for determining the enantiomeric and diastereomeric purity of benazepril.

Typical Chiral HPLC Method Parameters:

-

Column: A chiral column, such as one based on a polysaccharide derivative or a protein (e.g., Chiral AGP), is essential.

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or isopropanol) and a buffered aqueous phase is commonly used.

-

Detection: UV detection at a suitable wavelength (e.g., 240 nm) is typically employed.

-

Resolution: The method must be validated to demonstrate sufficient resolution between the peaks corresponding to the (S,S)-enantiomer and the other three stereoisomers. According to the United States Pharmacopeia (USP), the resolution between benazepril and its related compounds should be adequate to ensure accurate quantification.[6]

Conclusion

The synthesis of ent-benazepril is a compelling case study in the application of modern asymmetric synthesis to the production of pharmaceuticals. The profound impact of stereochemistry on its biological activity necessitates stringent control over the formation of its two chiral centers. Strategies such as the asymmetric aza-Michael addition and dynamic kinetic resolution offer elegant and efficient solutions to this challenge, moving beyond classical resolution methods to provide higher yields and greater control. For drug development professionals, a deep understanding of these synthetic pathways, the rationale behind the experimental choices, and the analytical methods for stereochemical confirmation is essential for the successful and reliable production of this important antihypertensive agent. The continuous refinement of these synthetic routes will undoubtedly lead to even more efficient, cost-effective, and environmentally benign manufacturing processes in the future.

References

-

Yu, L.-T., Huang, J.-L., Chang, C.-Y., & Yang, T.-K. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641–648. [Link]

- Google Patents. (2020). Synthesis method of benazepril intermediate and benazepril hydrochloride. CN110835319A.

- Google Patents. (2006).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362124, Benazepril. Retrieved from [Link]

-

New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]

-

Waqar, M., & Siddiqui, A. H. (2023). Benazepril. In StatPearls. StatPearls Publishing. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

-

PubMed. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 5. Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

The Pharmacological Profile of ent-Benazepril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure. As a prodrug, benazepril is rapidly converted in vivo to its active metabolite, benazeprilat, which exerts the therapeutic effect. A critical aspect of its pharmacology is the stereoselectivity of ACE, which exclusively targets one enantiomer. This guide will delve into the significance of benazepril's stereochemistry, its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the established experimental methodologies used for its characterization. The focus will be on the active form, benazeprilat, while clarifying the role of the inactive enantiomer, ent-benazepril.

Introduction: Stereochemistry and Therapeutic Significance

Benazepril is administered as a racemate, a mixture of two enantiomers. However, the therapeutic activity resides solely in the (S,S)-diastereomer, which is hydrolyzed to the active metabolite (S,S)-benazeprilat. The other enantiomer, ent-benazepril, which corresponds to the (R,R)-diastereomer, is pharmacologically inactive. This stereoselectivity is a cornerstone of its design and function, as the active site of the Angiotensin-Converting Enzyme (ACE) is chiral and will only bind effectively with the correctly oriented molecule. Understanding this relationship is crucial for appreciating the drug's potency and specificity. Benazepril is indicated for the treatment of mild to moderate essential hypertension, either as a standalone therapy or in combination with thiazide diuretics.[1][2][3]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action for benazepril is the potent and specific inhibition of the Angiotensin-Converting Enzyme (ACE) by its active metabolite, benazeprilat.[2][4][5] ACE is a critical zinc-dependent peptidyl dipeptidase in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

The RAAS Cascade and Point of Inhibition:

-

Renin Release: In response to low blood pressure or low sodium concentration, the kidneys release the enzyme renin.

-

Angiotensin I Formation: Renin cleaves angiotensinogen, a circulating plasma protein produced by the liver, to form the decapeptide Angiotensin I.

-

Angiotensin II Conversion: ACE, located primarily in the endothelial cells of the lungs, catalyzes the conversion of the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II.[5]

-

Physiological Effects of Angiotensin II:

-

Vasoconstriction: Directly causes the smooth muscle of blood vessels to contract, leading to an increase in blood pressure.[6][7]

-

Aldosterone Secretion: Stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[5]

-

Benazeprilat competitively binds to the active site of ACE, preventing it from converting Angiotensin I to Angiotensin II. This inhibition leads to decreased plasma levels of Angiotensin II, resulting in reduced vasopressor activity and decreased aldosterone secretion.[5] The overall effect is vasodilation (relaxation of blood vessels), reduced sodium and water retention, and consequently, a lowering of blood pressure.[6][7]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazeprilat.

Pharmacokinetic Profile (ADME)

Benazepril is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form, benazeprilat.[3][4] This conversion happens primarily in the liver through the cleavage of an ester group.[2][8]

Absorption

Following oral administration, benazepril is rapidly absorbed, with peak plasma concentrations of the parent drug reached within 0.5 to 1.0 hour.[8][9][10] The conversion to the active metabolite, benazeprilat, is also swift, with its peak plasma concentrations occurring between 1.0 and 2.0 hours in a fasting state.[8][9] The presence of food can delay the time to peak plasma concentration for benazeprilat to 2 to 4 hours, but it does not significantly affect the overall bioavailability.[8][9][11] The pharmacokinetics of benazepril are approximately dose-proportional within the typical dosage range of 10 to 80 mg.[8][9]

Distribution

Both benazepril and its active metabolite benazeprilat are highly bound to plasma proteins, with binding percentages of approximately 96.7% and 95.3%, respectively.[8] This high degree of protein binding influences the drug's distribution and duration of action.

Metabolism

Benazepril is almost completely metabolized, primarily in the liver, to benazeprilat via the cleavage of its ester group.[2][8][9] Both the parent drug and the active metabolite also undergo glucuronidation to form conjugates that are then excreted.[1][9]

Excretion

Benazepril and benazeprilat are cleared predominantly through renal excretion.[8][9] Following an oral dose, about 37% is recovered in the urine, primarily as benazeprilat (20%), benazeprilat glucuronide (8%), and benazepril glucuronide (4%).[9][12] A smaller portion of benazeprilat is eliminated via nonrenal (biliary) excretion, accounting for about 11-12% of its clearance.[9][12] The effective half-life of accumulation for benazeprilat after repeated once-daily dosing is approximately 10 to 11 hours, with steady-state concentrations being reached after 2 to 3 doses.[8][9]

Table 1: Summary of Key Pharmacokinetic Parameters

| Parameter | Benazepril (Prodrug) | Benazeprilat (Active Metabolite) | Reference(s) |

| Time to Peak (Tmax) | 0.5 - 1.0 hours | 1.0 - 2.0 hours (fasting) | [8][9][10] |

| Protein Binding | ~96.7% | ~95.3% | [8] |

| Metabolism | Hepatic cleavage of ester group | Glucuronidation | [8][9] |

| Primary Route of Excretion | Renal | Renal | [8][9] |

| Effective Half-life | 0.4 - 0.8 hours | 10 - 11 hours (accumulation) | [8][9][10] |

Pharmacodynamics

The pharmacodynamic effects of benazepril are directly linked to the inhibition of ACE and the subsequent reduction in Angiotensin II levels.

Antihypertensive Effect

Administration of benazepril leads to a dose-dependent reduction in blood pressure in patients with mild to moderately severe hypertension.[3] The onset of the antihypertensive effect can be observed as early as 30 minutes after a single dose, with the effect being sustained for 24 hours with once-daily dosing.[10] Studies have shown that plasma ACE activity is markedly suppressed for at least 24 hours after administration, and this inhibition is closely correlated with plasma concentrations of benazeprilat.[10][13]

Effects on Cardiac Function

In patients with congestive heart failure, benazepril has been shown to have beneficial effects on cardiac function, improving clinical symptoms and exercise capacity.[3] By reducing afterload (the pressure the heart pumps against) and preload (the volume of blood in the ventricle at the end of diastole), ACE inhibitors like benazepril decrease the workload on the heart.[7][8] This can lead to reduced adverse cardiac remodeling, a process where the heart's structure changes in response to chronic pressure or volume overload.[8]

Experimental Methodologies & Protocols

Characterizing the pharmacological profile of an ACE inhibitor like benazepril involves a series of validated in vitro and in vivo assays, as well as advanced analytical techniques.

Workflow for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters relies on the accurate quantification of the drug and its metabolite in biological fluids over time.

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. benazepril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Benazepril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. droracle.ai [droracle.ai]

- 8. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoselective In Vitro Activity of Benazepril Enantiomers

Introduction

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] Its therapeutic effect stems from its ability to modulate the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[4] Benazepril is administered as a prodrug, which undergoes metabolic activation in the liver via esterase cleavage to form its highly active diacid metabolite, benazeprilat.[4][5][6]

A crucial, yet often overlooked, aspect of benazepril's pharmacology is its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers (SS, RR, SR, RS). The commercially available drug, benazepril, is specifically the (3S)-3-[[(1S)-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid, commonly referred to as the (S,S)-diastereomer.[5] This technical guide provides an in-depth analysis of the profound differences in the in vitro activity between the therapeutically active (S,S)-benazepril and its enantiomer, ent-benazepril (the R,R form). We will explore the underlying structural basis for this stereoselectivity and provide a detailed experimental protocol for its verification, designed for researchers and drug development professionals.

Section 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of ACE Inhibition

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the enzyme renin, which cleaves angiotensinogen to produce angiotensin I. Angiotensin-Converting Enzyme (ACE) then catalyzes the conversion of the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[6] Angiotensin II exerts its effects by binding to its receptors, causing blood vessels to constrict and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention. The net effect is an increase in arterial blood pressure.

ACE inhibitors, such as benazeprilat, function by directly binding to and inhibiting the active site of ACE.[2][6] This blockade prevents the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion, which collectively result in a lowering of blood pressure.[6]

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare the assay buffer (100 mM Potassium Phosphate, 300 mM NaCl, pH 8.3).

-

Dissolve HHL in the assay buffer to a final concentration of 5 mM.

-

Reconstitute ACE in the assay buffer to a concentration of 100 mU/mL.

-

Prepare stock solutions of (S,S)-benazeprilat, (R,R)-benazeprilat, and the positive control (e.g., Lisinopril) in an appropriate solvent (e.g., DMSO), and create a serial dilution series in the assay buffer.

-

-

Assay Setup (in triplicate):

-

Test Wells: To a microcentrifuge tube, add 20 µL of the appropriate test compound dilution.

-

Positive Control Wells: Add 20 µL of the positive control dilution.

-

100% Activity Control (A_control): Add 20 µL of assay buffer (with the same final concentration of solvent as the test wells).

-

Blank Control (A_blank): Add 40 µL of assay buffer (no enzyme will be added).

-

-

Pre-incubation:

-

Add 20 µL of the ACE solution to all wells except the Blank Control.

-

Gently mix and incubate the plate/tubes at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 100 µL of the 5 mM HHL substrate solution to all wells.

-

Incubate at 37°C for 45 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 150 µL of 1.0 M HCl to all wells.

-

Add 1.0 mL of ethyl acetate to each tube.

-

Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Quantification:

-

Carefully transfer 800 µL of the upper organic (ethyl acetate) layer to a new tube or a UV-transparent 96-well plate.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried hippuric acid in 1.0 mL of deionized water or assay buffer.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Correct the absorbance readings by subtracting the average absorbance of the Blank Control.

-

Calculate the percentage of ACE inhibition for each concentration using the following formula: % Inhibition = [1 - (A_test / A_control)] x 100

-

Where A_test is the absorbance of the test compound well and A_control is the absorbance of the 100% activity control well.

-

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce ACE activity by 50%) using non-linear regression analysis.

-

Section 4: Expected Outcomes and Interpretation

The results from this assay will provide a quantitative validation of the stereoselectivity of benazeprilat.

-

(S,S)-Benazeprilat: This compound is expected to exhibit potent inhibition of ACE, with a calculated IC50 value in the low nanomolar range. An IC50 of ~2 nM has been reported for benazepril against rabbit lung ACE, and benazeprilat is the active form. [7]* (R,R)-Benazeprilat (ent-benazeprilat): This enantiomer is expected to show little to no inhibition of ACE activity, even at the highest concentrations tested. The resulting IC50 value will be several orders of magnitude higher than that of the (S,S) isomer, or it may not be possible to calculate one within the tested concentration range.

The vast difference in IC50 values between the two enantiomers provides definitive evidence of the stereospecific nature of the ACE active site. The data confirms that the (S,S) configuration is the pharmacophore responsible for the therapeutic effect of benazepril. This has significant implications for drug development and manufacturing, where enantioselective synthesis is critical to produce a pure, effective, and safe therapeutic agent. [8]

Conclusion

The in vitro activity of benazepril is exclusively attributable to its (S,S)-stereoisomer, which is hydrolyzed in vivo to the highly potent ACE inhibitor, (S,S)-benazeprilat. Its enantiomer, ent-benazepril, and the corresponding metabolite are pharmacologically inactive due to stereochemical hindrance that prevents effective binding to the ACE active site. This pronounced stereoselectivity is a classic example of the structure-activity relationship that governs pharmacology. The experimental protocols detailed herein provide a robust framework for researchers to independently verify this fundamental principle and to screen novel compounds for ACE inhibitory potential with high scientific rigor. Understanding this stereochemical dependency is essential for the rational design, synthesis, and clinical application of ACE inhibitors.

References

-

Benazepril - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2006). MDPI. [Link]

-

Antihypertensive Mechanism of Action of the Novel Angiotensin Converting Enzyme Inhibitor Benazepril. Effect on Isolated Vascular Preparations. (1991). PubMed. [Link]

-

Benazepril (oral route) - Side effects & dosage. (2025). Mayo Clinic. [Link]

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2006). ResearchGate. [Link]

-

Lotensin benazepril hydrochloride Label. (2012). U.S. Food and Drug Administration. [Link]

-

benazepril | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. (2017). National Center for Biotechnology Information. [Link]

-

ACE Inhibition Assay - Protocol. (2020). OneLab - Andrew Alliance. [Link]

Sources

- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benazepril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benazepril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. mdpi.com [mdpi.com]

The Stereochemical Journey of Benazepril: A Technical Guide to Its Discovery, Isomeric Forms, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril, a cornerstone in the management of hypertension and heart failure, is a prodrug that undergoes in vivo conversion to its active metabolite, benazeprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). The therapeutic efficacy of benazepril is intrinsically linked to its stereochemistry, as the molecule possesses two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides a comprehensive exploration of the discovery and history of benazepril, with a particular focus on its isomers. It delves into the stereoselective synthesis and analytical methodologies developed to isolate and quantify the pharmacologically active (S,S)-isomer, while detailing the significant differences in biological activity among the four stereoisomers. This document serves as a technical resource for professionals in drug development and research, offering detailed protocols, mechanistic insights, and a historical perspective on the chemical intricacies of this important cardiovascular therapeutic.

Introduction: Chirality in ACE Inhibition and the Advent of Benazepril

The development of Angiotensin-Converting Enzyme (ACE) inhibitors marked a revolutionary step in cardiovascular medicine. These agents modulate the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. Benazepril emerged as a significant second-generation ACE inhibitor, distinguished by its chemical structure and pharmacokinetic profile.[1][2] It is administered as the hydrochloride salt of the ethyl ester prodrug.[3] In the body, particularly in the liver, the ester group is cleaved, converting the inactive benazepril into its pharmacologically active diacid form, benazeprilat.[1][4] This active metabolite exhibits potent and competitive inhibition of the ACE, preventing the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.

A crucial aspect of benazepril's molecular architecture is the presence of two stereogenic centers. This results in the existence of four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The biological activity of ACE inhibitors is highly dependent on their three-dimensional structure and their ability to fit into the active site of the enzyme. As such, only one of these isomers, the (S,S)-configuration, is responsible for the therapeutic effects of the drug. The other three isomers are considered impurities and possess significantly lower ACE inhibitory activity. This stereoselectivity underscores the importance of precise stereochemical control during synthesis and rigorous analytical methods for quality control.

A History of Discovery and Development at Ciba-Geigy

Benazepril was developed by the Swiss pharmaceutical company Ciba-Geigy (now part of Novartis) and was first patented in 1981, with its entry into medical use occurring in 1990.[5][6][7] The development of benazepril was part of a broader effort in the pharmaceutical industry to create second-generation ACE inhibitors with improved properties over the first-in-class drug, captopril. While specific details on the lead scientists of the Ciba-Geigy team are not extensively publicized, the proceedings from a 1990 symposium sponsored by the company highlight the contributions of researchers like H.R. Brunner, A. Salvetti, and P.S. Sever in the clinical evaluation of the drug.[8]

The rationale behind the design of benazepril's unique benzazepine structure was likely driven by the desire to optimize binding to the ACE active site, improve the pharmacokinetic profile, and potentially reduce side effects associated with the sulfhydryl group present in captopril. The development of benazepril hydrochloride tablets was a significant focus, with formulations designed for once-daily administration to improve patient compliance in the long-term management of hypertension.[4][9]

The Four Stereoisomers of Benazepril: A Study in Stereoselectivity

The two chiral centers in benazepril give rise to two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

-

(3S, 1'S)-benazepril: The therapeutically active isomer.

-

(3R, 1'R)-benazepril: The enantiomer of the active isomer.

-

(3S, 1'R)-benazepril: A diastereomer.

-

(3R, 1'S)-benazepril: A diastereomer.

Stereoselective Synthesis and Purification Strategies

The synthesis of the single, active (S,S)-isomer of benazepril in high purity presents a significant chemical challenge. Early synthetic routes often resulted in a mixture of diastereomers that required tedious resolution processes.[10] Over time, more sophisticated methods have been developed to control the stereochemistry of the final product.

Asymmetric Aza-Michael Addition

One effective strategy for the enantioselective synthesis of benazepril involves an asymmetric aza-Michael addition. This approach utilizes L-homophenylalanine ethyl ester as a chiral starting material, which reacts with a prochiral acceptor. The reaction conditions, particularly the choice of solvent, have a significant impact on the diastereomeric ratio of the product. For instance, polar aprotic solvents like dichloromethane have been shown to yield higher diastereomeric ratios in favor of the desired (S,S)-isomer.[11]

Table 1: Solvent Effect on Diastereomeric Ratio in Asymmetric Aza-Michael Reaction

| Solvent | Diastereomeric Ratio ((S,S) : (R,S)) |

| Dichloromethane | 4.20 : 1 |

| Acetonitrile | 3.75 : 1 |

| Ethanol | 2.15 : 1 |

| Toluene | 1.60 : 1 |

| Tetrahydrofuran (THF) | 1.53 : 1 |

Data adapted from a formal synthesis study of benazepril HCl.[11]

Dynamic Kinetic Resolution and Epimerization

Another advanced synthetic strategy involves dynamic kinetic resolution. This process allows for the conversion of an undesired stereoisomer into the desired one, thereby increasing the overall yield of the active compound. Patents describe methods where a mixture of diastereomers is subjected to conditions that promote epimerization at one of the chiral centers, leading to an enrichment of the thermodynamically more stable or more easily crystallized (S,S)-isomer.[12]

Analytical Methodologies for Isomer Separation

The ability to accurately separate and quantify the different stereoisomers of benazepril is critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

Chiral HPLC for Enantiomeric and Diastereomeric Separation

While achiral, reverse-phase HPLC on columns such as C18 can separate the diastereomeric pairs ((S,S)/(R,R) from (S,R)/(R,S)), it cannot resolve the enantiomers within each pair.[3] For the complete separation of all four stereoisomers, a chiral stationary phase (CSP) is required.

A particularly effective CSP for this separation is the Chiral AGP (alpha-1-acid glycoprotein) column. This protein-based column provides a chiral environment that allows for differential interactions with each of the benazepril stereoisomers.

Protocol: Chiral HPLC Separation of Benazepril Stereoisomers

This protocol is a representative method based on published literature for the separation of benazepril isomers. Optimization may be required for specific instrumentation and applications.

-

Instrumentation:

-

High-Performance Liquid Chromatograph with UV detector.

-

-

Chromatographic Conditions:

-

Column: Chiral AGP, 150 mm x 4.0 mm, 5 µm particle size.

-

Mobile Phase: A mixture of phosphate buffer (pH 6.0) and methanol in an 80:20 (v/v) ratio.

-

Buffer Preparation: Prepare a phosphate buffer and adjust the pH to 6.0 using phosphoric acid or a suitable base.

-

-

Flow Rate: 0.9 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 240 nm.

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Dissolve the benazepril hydrochloride sample in the mobile phase to a suitable concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Expected Elution Order:

-

Based on typical separations on a Chiral AGP column, the expected elution order is (S,S), followed by (R,R), (S,R), and finally (R,S). Retention times will vary based on the specific system.

-

Pharmacokinetics and Metabolism: A Note on Stereoselectivity

Benazepril is rapidly absorbed after oral administration, with peak plasma concentrations of the parent drug reached within an hour.[2][4] It is then quickly metabolized to benazeprilat, which reaches its peak concentration in approximately 1.5 to 2.5 hours.[4][13] The elimination of benazeprilat is biphasic, with an initial rapid phase followed by a prolonged terminal elimination phase, contributing to its long duration of action.[9]

While comprehensive studies on the stereoselective pharmacokinetics of each individual benazepril isomer are not widely available, it is a well-established principle in pharmacology that enantiomers can exhibit different absorption, distribution, metabolism, and excretion profiles.[14] Given the stereoselective nature of its therapeutic action, any differences in the pharmacokinetic handling of the benazepril isomers could further influence the overall pharmacodynamic effect. However, for benazepril, the focus has been on ensuring the administration of the pure (S,S)-enantiomer, which then undergoes predictable conversion to the active benazeprilat.

Conclusion

The story of benazepril is a compelling example of the critical role of stereochemistry in drug design and development. From its origins in the laboratories of Ciba-Geigy to its established place in cardiovascular therapy, the journey of benazepril has been shaped by an increasing understanding of its isomeric forms. The therapeutic benefit of this drug is derived exclusively from the (S,S)-isomer, a fact that has driven the evolution of sophisticated stereoselective synthetic routes and highly specific analytical methods for its isolation and characterization. This technical guide has provided an in-depth look at the history, synthesis, and analysis of benazepril's isomers, offering valuable insights for scientists and researchers in the field. The continued focus on stereochemical purity in drug manufacturing ensures the safety and efficacy of benazepril for patients worldwide.

References

-

Antihypertensive Mechanism of Action of the Novel Angiotensin Converting Enzyme Inhibitor Benazepril. Effect on Isolated Vascular Preparations. (1991). Arzneimittelforschung, 41(1), 19-24. [Link]

-

The pharmacokinetics of benazepril relative to other ACE inhibitors. (1992). Cardiology, 80(Suppl 1), 23-31. [Link]

-

Pharmacokinetics of the Angiotensin Converting Enzyme Inhibitor benazepril.HCl (CGS 14 824 A) in Healthy Volunteers After Single and Repeated Administration. (1989). International Journal of Clinical Pharmacology, Therapy, and Toxicology, 27(10), 487-495. [Link]

-

Pharmacokinetics of the Angiotensin-Converting-Enzyme Inhibitor, Benazepril, and Its Active Metabolite, Benazeprilat, in Dog. (1995). Journal of Veterinary Pharmacology and Therapeutics, 18(3), 175-181. [Link]

-

Benazepril - StatPearls - NCBI Bookshelf. (2024). StatPearls Publishing. [Link]

-

Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats. (1998). Journal of Veterinary Pharmacology and Therapeutics, 21(5), 350-358. [Link]

-

Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). (1989). Journal of Medicinal Chemistry, 32(6), 1231-1237. [Link]

-

History and structure of Ciba-Geigy. (2002). ResearchGate. [Link]

-

Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. (1992). International Journal of Clinical Pharmacology, Therapy, and Toxicology, 30(5), 184-189. [Link]

-

New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (2012). Journal of Pharmaceutical Analysis, 2(5), 373-377. [Link]

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2006). Molecules, 11(8), 641-653. [Link]

-

IC 50 values for the inhibition of ACE by compounds 1-14. (n.d.). ResearchGate. [Link]

-

Ciba-Geigy Ltd. - Company-Histories.com. (n.d.). Company-Histories.com. [Link]

-

Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. (2006). Molecules, 11(8), 641-53. [Link]

- Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof. (2002).

-

Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. (2025). Molecules, 30(9), 2073. [Link]

-

Three paths to Novartis. (2004). Modern Drug Discovery, 7(3), 20-21. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2000). LCGC North America, 18(6), 594-604. [Link]

-

Benazepril : profile of a new ACE inhibitor : proceedings of a symposium. (1990). National Library of Medicine. [Link]

-

Benazepril - LiverTox - NCBI Bookshelf. (2017). National Center for Biotechnology Information. [Link]

Sources

- 1. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciba-Geigy Ltd. -- Company History [company-histories.com]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 9. Pharmacokinetics of the angiotensin-converting-enzyme inhibitor, benazepril, and its active metabolite, benazeprilat, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hplc.eu [hplc.eu]

- 13. Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of the ace inhibitor benazepril hydrochloride in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

Ent-Benazepril Preliminary Toxicity Screening: An In-Depth Technical Guide

Introduction: The Imperative of Early Toxicity Assessment in ACE Inhibitor Development

Ent-Benazepril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor benazeprilat, represents a class of critical therapeutic agents for managing hypertension and heart failure.[1][2] Its mechanism of action involves the inhibition of ACE, which decreases the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.[2][3] Benazepril is metabolized in the liver to its active form, benazeprilat, which is then primarily eliminated through renal excretion.[4][5] While effective, the development of any new chemical entity, including enantiomers or novel formulations of existing drugs like ent-Benazepril, necessitates a rigorous preliminary toxicity screening to identify potential safety liabilities early in the drug discovery pipeline.[6][7] Early identification of adverse effects not only minimizes the risk of late-stage clinical failures but also aligns with the ethical principles of reducing animal use in research.[8][9]

This guide provides a comprehensive framework for the preliminary toxicity screening of ent-Benazepril, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established regulatory principles and scientific best practices, emphasizing a tiered approach that begins with in vitro assays and progresses to targeted in vivo studies. This strategy allows for a thorough initial safety assessment while conserving resources and adhering to the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[10]

Chapter 1: Foundational In Vitro Toxicity Assessment

The initial phase of toxicity screening focuses on in vitro assays to assess the general cytotoxicity, genotoxicity, and potential for specific organ-level toxicity of ent-Benazepril. These cell-based assays are rapid, cost-effective, and provide valuable mechanistic insights.[11][12]

In Vitro Cytotoxicity: Establishing a Cellular Viability Profile

The objective of in vitro cytotoxicity testing is to determine the concentration at which ent-Benazepril induces cell death, providing a preliminary therapeutic window.[11] The choice of cell lines is critical and should include a metabolically competent cell line, such as HepG2 human hepatoma cells, to account for the hepatic metabolism of ent-Benazepril to benazeprilat.[5][13] Additionally, a cell line relevant to the cardiovascular system, such as human umbilical vein endothelial cells (HUVECs), should be utilized.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

-

Cell Culture: Culture HepG2 and HUVEC cells in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of ent-Benazepril (e.g., from 0.1 µM to 1000 µM) in the respective cell culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

| Cell Line | Exposure Time (hours) | ent-Benazepril IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| HepG2 | 24 | >1000 | 1.5 |

| HepG2 | 48 | 850 | 0.8 |

| HUVEC | 24 | >1000 | 2.1 |

| HUVEC | 48 | 920 | 1.2 |

In Vitro Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to cancer or heritable defects.[14][15] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[14]

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

-

Strain Selection: Use at least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect various types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic after metabolism.

-

Assay Procedure:

-

Pre-incubate the bacterial strains with various concentrations of ent-Benazepril and the S9 mix (if applicable) for 20-30 minutes.

-

Plate the mixture onto minimal glucose agar plates lacking histidine.

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Data Analysis: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

The in vitro micronucleus test detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

-

Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Treatment: Treat the cells with a range of concentrations of ent-Benazepril, with and without metabolic activation (S9), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of 24 hours.

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Cardiotoxicity: hERG Channel Inhibition Assay

Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[16][17] Therefore, assessing the potential of ent-Benazepril to inhibit the hERG channel is a critical early safety screen.

Automated patch-clamp systems provide a high-throughput method for assessing ion channel activity.

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Procedure:

-

Plate the cells onto the specialized microfluidic chips of the automated patch-clamp system.

-

Establish a stable whole-cell patch-clamp recording.

-

Apply a voltage protocol to elicit hERG channel currents.

-

Perfuse the cells with increasing concentrations of ent-Benazepril.

-

Record the hERG current at each concentration.

-

-

Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.

| Compound | hERG IC50 (µM) | Positive Control (Cisapride) IC50 (µM) |

| ent-Benazepril | > 100 | 0.01 |

Chapter 2: Preliminary In Vivo Toxicity Assessment

Following the in vitro evaluation, a limited and well-defined in vivo study is conducted to assess the acute systemic toxicity of ent-Benazepril. These studies provide crucial information on the compound's effects in a whole organism.

Acute Oral Toxicity Study (OECD 425)

The acute oral toxicity study provides information on the potential health hazards that may arise from a single oral exposure to a substance. The Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 is a refined method that uses a minimal number of animals.[18]

-

Animal Model: Use a single sex of a standard rodent strain, typically female Sprague-Dawley rats, as they are often slightly more sensitive.[18] Animals should be 8-12 weeks old.[18]

-

Housing and Acclimation: House the animals individually in a controlled environment (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) and allow them to acclimate for at least 5 days.[18]

-

Dosing:

-

Administer ent-Benazepril orally by gavage.

-

The first animal is dosed at a level just below the best estimate of the LD50. If no information is available, a default starting dose of 175 mg/kg is used.

-

Subsequent animals are dosed at higher or lower dose levels depending on the outcome for the previous animal (survival or death). The dose progression factor is 3.2.

-

-

Observations:

-

Observe the animals for clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days thereafter.

-

Record body weights before dosing and weekly thereafter.

-

At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

| Species/Strain | Sex | Route of Administration | Estimated LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Rat/Sprague-Dawley | Female | Oral | >2000 | N/A | No signs of toxicity observed |

Chapter 3: Early ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of ent-Benazepril is crucial for interpreting toxicity data and predicting its pharmacokinetic behavior in humans.[19][20]

Metabolic Stability

Metabolic stability assays determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its in vivo half-life.[19]

-

Preparation: Prepare a reaction mixture containing rat or human liver microsomes, NADPH (as a cofactor), and ent-Benazepril at a known concentration.

-

Incubation: Incubate the mixture at 37°C.

-

Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Stop the reaction and analyze the concentration of ent-Benazepril in each aliquot using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the remaining ent-Benazepril concentration against time to determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Plasma Protein Binding

The extent of plasma protein binding affects the distribution and availability of a drug to its target sites and metabolizing enzymes.

-

Apparatus: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.

-

Procedure:

-

Add plasma to one chamber and a buffer solution containing ent-Benazepril to the other.

-

Incubate the apparatus until equilibrium is reached.

-

-

Analysis: Measure the concentration of ent-Benazepril in both chambers using LC-MS/MS.

-

Data Analysis: Calculate the percentage of ent-Benazepril bound to plasma proteins.

Visualization of Key Processes

Diagram: Preliminary Toxicity Screening Workflow

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by benazeprilat.

Conclusion: A Pathway to Informed Drug Development

This technical guide has outlined a robust and tiered approach for the preliminary toxicity screening of ent-Benazepril. By integrating a series of in vitro and in vivo assays, researchers can efficiently and ethically gather the necessary data to make informed decisions about the continued development of this compound. The emphasis on mechanistic understanding, from cellular viability to specific ion channel interactions, provides a solid foundation for a comprehensive safety assessment. The early integration of ADME profiling further enhances the predictive value of this screening cascade. Adherence to these principles will not only de-risk the drug development process but also contribute to the ultimate goal of delivering safe and effective medicines to patients.

References

-

National Center for Biotechnology Information (2024). Benazepril. StatPearls Publishing. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362124, Benazepril. Available at: [Link]

-

U.S. Food and Drug Administration. Lotensin (benazepril hydrochloride) Label. Available at: [Link]

-

Drugs.com. Benazepril: Package Insert / Prescribing Information / MOA. Available at: [Link]

-

Mayo Clinic. Benazepril (Oral Route) - Side effects & dosage. Available at: [Link]

-

Wikipedia. Benazepril. Available at: [Link]

-

PharmaCompass. Benazepril | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

ResearchGate. Early toxicity screening strategies. Available at: [Link]

-

National Institute of Environmental Health Sciences. Alternatives to Animal Testing. Available at: [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

-

U.S. Food and Drug Administration. S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Available at: [Link]

-

National Center for Biotechnology Information. Early ADME in support of drug discovery: the role of metabolic stability studies. Available at: [Link]

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

-

National Toxicology Program. OECD Test Guideline 425. Available at: [Link]

-

National Center for Biotechnology Information. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Available at: [Link]

-

ResearchGate. Improving Early Drug Discovery through ADME Modelling. Available at: [Link]

-

Humane World for Animals. 7 Alternatives to Animal Experiments. Available at: [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

-

American Academy of Ophthalmology. Recommendations on Screening for Hydroxychloroquine Retinopathy - 2026. Available at: [Link]

-

National Center for Biotechnology Information. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Available at: [Link]

-

Regulations.gov. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Available at: [Link]

-

PETA. In Vitro Methods and More Animal Testing Alternatives. Available at: [Link]

-

ACS Publications. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study | Journal of Chemical Information and Modeling. Available at: [Link]

-

Optometry Australia. Chair-side Reference: Screening Ocular Toxicity of Selected Drugs. Available at: [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

-

PubMed. Evaluation of genotoxicity testing of FDA approved large molecule therapeutics. Available at: [Link]

-

ResearchGate. Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

-

Wikipedia. Alternatives to animal testing. Available at: [Link]

-

YouTube. hERG channel inhibition & cardiotoxicity. Available at: [Link]

-

European Commission Joint Research Centre. Acute Toxicity. Available at: [Link]

-

LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available at: [Link]

-

RAPS. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. Available at: [Link]

-

Frontiers. Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Available at: [Link]

-

SciELO. Alternative methods in toxicity testing: the current approach. Available at: [Link]

Sources

- 1. Benazepril - Wikipedia [en.wikipedia.org]

- 2. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Benazepril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 8. 7 Alternatives to Animal Experiments | Humane World for Animals [humaneworld.org]

- 9. In Vitro Methods and More Animal Testing Alternatives | PETA [peta.org]

- 10. scielo.br [scielo.br]

- 11. kosheeka.com [kosheeka.com]

- 12. researchgate.net [researchgate.net]

- 13. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation | RAPS [raps.org]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Navigating the Physicochemical Landscape of ent-Benazepril: A Technical Guide to Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Enantiomeric Mirror

In the world of chiral pharmaceuticals, the biological activity of one enantiomer often overshadows its mirror image. Such is the case with Benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension. While the (S,S)-diastereomer, Benazepril, is the active pharmaceutical ingredient (API), its enantiomer, ent-Benazepril, represents a critical component of study in drug development, particularly concerning stereospecific synthesis, analytical method development, and impurity profiling. This guide provides an in-depth exploration of the core solubility and stability characteristics of ent-Benazepril. It is imperative to note that while direct, extensive literature on ent-Benazepril is sparse, the fundamental physicochemical properties of enantiomers in an achiral environment are identical. Therefore, this guide synthesizes the established data for Benazepril with the principles of stereochemistry to provide a robust technical resource for the scientific community.

Unveiling the Solubility Profile of ent-Benazepril

The solubility of an active pharmaceutical ingredient is a cornerstone of its developability, influencing its dissolution, bioavailability, and formulation design. For ent-Benazepril, its solubility characteristics are dictated by its molecular structure, which includes ionizable groups and a moderately lipophilic character.

pH-Dependent Aqueous Solubility

ent-Benazepril, like its enantiomer, is a dicarboxylic acid monoester. The presence of a carboxylic acid and an amine functional group means its ionization state, and consequently its aqueous solubility, is highly dependent on the pH of the medium.

The hydrochloride salt of Benazepril exhibits high solubility in acidic conditions, a characteristic shared by ent-Benazepril hydrochloride. This is attributed to the protonation of the amine group, leading to a more polar and readily solvated molecule. As the pH increases towards the isoelectric point, the molecule becomes zwitterionic, and its solubility decreases. At higher pH values, the carboxylic acid group is deprotonated, which can influence solubility.

Table 1: Quantitative Aqueous pH Solubility Profile of Benazepril Hydrochloride

| Solvent | pH | Solubility (mg/mL) |

| 0.1N HCl | 1.2 | >100 |

| Water | 1.9 | >100 |

| 0.05 M Phosphate Buffer | 2.3 | >20 |

| 0.05 M Phosphate Buffer | 2.4 | 9.2 |

Note: This data for Benazepril hydrochloride is presented as a direct surrogate for ent-Benazepril hydrochloride due to the identical physicochemical properties of enantiomers in achiral media.

Solubility in Organic Solvents

The solubility of ent-Benazepril in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the preparation of analytical standards.

Table 2: Solubility of Benazepril and its Hydrochloride Salt in Various Solvents

| Compound | Solvent | Solubility | Source |

| Benazepril | Water | 19 mg/mL | |

| Benazepril | Ethanol | Soluble | |

| Benazepril | Methanol | Soluble | |

| Benazepril Hydrochloride | Ethanol | ~1 mg/mL | |

| Benazepril Hydrochloride | DMSO | ~20 mg/mL | |

| Benazepril Hydrochloride | Dimethylformamide (DMF) | ~30 mg/mL | |

| Benazepril Hydrochloride | Methanol | Soluble |

Note: This data is for Benazepril and its hydrochloride salt and is expected to be identical for ent-Benazepril and its corresponding salt.

Experimental Protocol: Kinetic Solubility Determination

The following protocol outlines a general method for determining the kinetic solubility of ent-Benazepril, a common practice in early drug discovery.

Objective: To determine the kinetic solubility of ent-Benazepril in a buffered aqueous solution.

Materials:

-

ent-Benazepril hydrochloride

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with UV detector

-

96-well microplates

-

Plate shaker

-

Centrifuge

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of ent-Benazepril hydrochloride in DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of PBS (pH 7.4) in a 96-well plate. This creates a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker to allow for equilibration.

-

Centrifugation: Centrifuge the plate to pellet any precipitated compound.

-

Sample Analysis: Carefully transfer the supernatant to a new plate and analyze the concentration of dissolved ent-Benazepril using a validated HPLC-UV method.

-

Solubility Determination: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Decoding the Stability Profile of ent-Benazepril

The chemical stability of a drug substance is a critical attribute that can impact its safety, efficacy, and shelf-life. ent-Benazepril, as an ester prodrug, is susceptible to degradation through several pathways, primarily hydrolysis.

Key Degradation Pathways

The primary degradation pathway for ent-Benazepril is the hydrolysis of the ethyl ester to form its active metabolite, ent-Benazeprilat. This hydrolysis can be catalyzed by acid, base, or enzymes. Another potential degradation pathway involves the cleavage of the amide bond in the benzazepine ring, although this is generally less facile than ester hydrolysis.

Forced degradation studies on Benazepril have shown its susceptibility to hydrolytic and photolytic stress conditions.

-

Acid and Base Hydrolysis: Benazepril degrades in both acidic and basic conditions, with the primary degradation product being Benazeprilat.

-

Oxidative Degradation: Studies have shown that Benazepril is susceptible to oxidation.

-

Photochemical Degradation: Exposure to light, particularly in acidic and neutral pH conditions, can lead to the formation of multiple minor degradation products.

-

Thermal Degradation: Benazepril has been shown to be susceptible to dry heat.

It is important to note that in a chiral environment, the rates of degradation of the two enantiomers could potentially differ if a chiral catalyst or reagent is involved. However, under standard achiral stress conditions (acid, base, heat, light, oxidation), the degradation pathways and rates for ent-Benazepril are expected to mirror those of Benazepril.

Solution Stability